

"2-(2-Bromoethoxy)propane" chemical properties

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Compound of Interest

Compound Name: 2-(2-Bromoethoxy)propane

Cat. No.: B1275696

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An In-depth Technical Guide to the Chemical Properties of **2-(2-Bromoethoxy)propane**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, reactivity, and potential applications of **2-(2-bromoethoxy)propane**. The information is intended for researchers and professionals in the fields of organic synthesis and drug development, offering a concise yet detailed reference for this versatile chemical intermediate.

Core Chemical and Physical Properties

2-(2-Bromoethoxy)propane is a bifunctional organic molecule containing both an ether linkage and a primary alkyl bromide. These features make it a useful building block in various synthetic applications.

Identifiers and Molecular Structure

Property	Value
IUPAC Name	2-(2-bromoethoxy)propane[1]
CAS Number	54149-16-5[1][2]
Molecular Formula	C ₅ H ₁₁ BrO[1][2]
SMILES	CC(C)OCCBr[1]
InChIKey	KYKUZTBLYLK PIT-UHFFFAOYSA-N[1]
Synonyms	1-bromo-2-isopropoxyethane, Propane, 2-(2-bromoethoxy)-[1]

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C1 -- H1b;  
C1 -- H1c;  
C1 -- C2;  
C2 -- H2;  
C2 -- C3;  
C3 -- H3a;  
C3 -- H3b;  
C3 -- H3c;  
C2 -- O;  
O -- C4;  
C4 -- H4a;  
C4 -- H4b;  
C4 -- C5;  
C5 -- H5a;  
C5 -- H5b;  
C5 -- Br;  
}
```

Caption: Chemical structure of **2-(2-Bromoethoxy)propane**.

Physicochemical Data

The following table summarizes the key physicochemical properties of **2-(2-bromoethoxy)propane**.

Property	Value	Source
Molecular Weight	167.04 g/mol	[1]
Boiling Point	139.9-140.2 °C (at 743 Torr)	[3]
Density	1.2609 g/cm ³	[3]
Appearance	Colorless to light yellow liquid	[3]
Storage Temperature	2-8°C	[3]

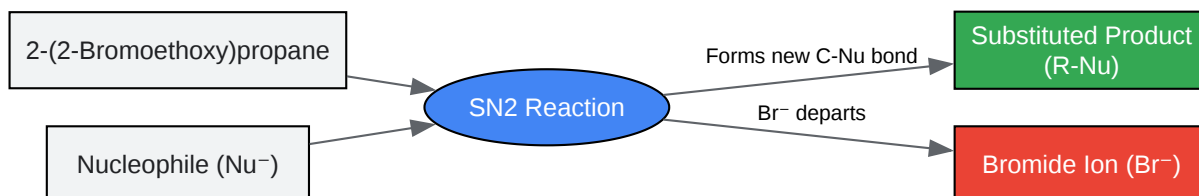
Spectroscopic Data

While specific spectral data for **2-(2-bromoethoxy)propane** is not readily available in the provided search results, the expected spectral characteristics can be inferred from its structure.

Spectroscopy	Expected Features
¹ H NMR	Signals corresponding to the isopropyl group (a septet and a doublet), and two triplets for the ethoxy protons. The chemical shifts would be influenced by the adjacent oxygen and bromine atoms.
¹³ C NMR	Distinct signals for the five carbon atoms, with the carbon attached to the bromine atom being significantly downfield.
IR Spectroscopy	Characteristic C-O-C stretching vibrations for the ether linkage, and C-Br stretching vibrations. The absence of O-H and C=O bands would be notable.[4][5]
Mass Spectrometry	The molecular ion peak would be observed, along with a characteristic M+2 peak of similar intensity due to the presence of the bromine isotope (⁷⁹ Br and ⁸¹ Br). Fragmentation patterns would likely involve the loss of the bromine atom and cleavage of the ether bond.[6]

Reactivity and Synthetic Applications

The reactivity of **2-(2-bromoethoxy)propane** is dominated by the presence of the primary alkyl bromide, which is a good leaving group in nucleophilic substitution reactions. Brominated organic compounds are known to be versatile intermediates in a variety of organic transformations.^[7]



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Caption: Reactivity profile of **2-(2-Bromoethoxy)propane** in nucleophilic substitution.

Nucleophilic Substitution Reactions

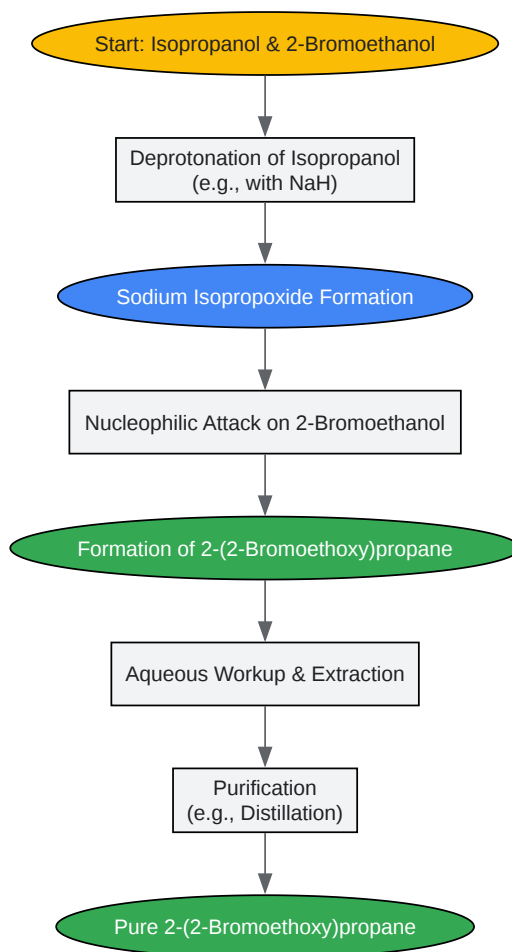
The primary carbon attached to the bromine atom is susceptible to attack by a wide range of nucleophiles, proceeding primarily through an S_N2 mechanism. This allows for the introduction of various functional groups, making it a valuable reagent for constructing more complex molecules.

Potential Applications in Drug Development

The isopropoxy-ethyl moiety can be incorporated into larger molecules, potentially influencing their pharmacokinetic properties such as solubility and lipophilicity. Its utility as an alkylating agent makes it suitable for modifying lead compounds in drug discovery programs.

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **2-(2-bromoethoxy)propane** was not found, a general procedure can be outlined based on the synthesis of analogous bromo-ether compounds, such as the Williamson ether synthesis.



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Caption: Conceptual workflow for the synthesis of **2-(2-Bromoethoxy)propane**.

General Synthetic Procedure (Illustrative)

- **Reaction Setup:** A solution of isopropanol in a suitable aprotic solvent (e.g., THF) is cooled in an ice bath under an inert atmosphere (e.g., nitrogen).
- **Deprotonation:** A strong base, such as sodium hydride, is added portion-wise to generate the sodium isopropoxide nucleophile.
- **Addition of Electrophile:** 2-Bromoethanol is added dropwise to the reaction mixture.
- **Reaction:** The mixture is allowed to warm to room temperature and stirred until the reaction is complete, as monitored by TLC.

- **Workup:** The reaction is quenched with water, and the product is extracted with an organic solvent (e.g., diethyl ether).
- **Purification:** The combined organic layers are dried over a drying agent (e.g., MgSO_4), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by distillation.

Safety and Handling

2-(2-Bromoethoxy)propane is associated with several hazards and should be handled with appropriate safety precautions.

GHS Hazard Information

Hazard Code	Description
H302	Harmful if swallowed[1][3]
H315	Causes skin irritation[1][3]
H318	Causes serious eye damage[1][3]
H335	May cause respiratory irritation[1][3]

Recommended Handling Procedures

- Work in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
- Avoid inhalation of vapors and contact with skin and eyes.
- Store in a tightly sealed container in a cool, dry place.

In conclusion, **2-(2-bromoethoxy)propane** is a valuable reagent in organic synthesis with a predictable reactivity profile. Its ability to act as an alkylating agent for the introduction of the isopropoxy-ethyl group makes it a useful tool for medicinal chemists and researchers in drug development. Proper handling and storage are essential due to its associated hazards.

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